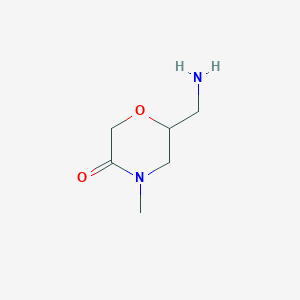

6-(Aminomethyl)-4-methyl-3-morpholinone

Description

Overview of Morpholinone Heterocycles in Synthetic Organic Chemistry

Morpholinones, which are oxazinanones, represent a class of six-membered heterocyclic compounds containing both a nitrogen and an oxygen atom in the ring, with a carbonyl group at either the 2, 3, or 5-position. Their structural rigidity and the presence of heteroatoms make them attractive scaffolds in synthetic organic chemistry. researchgate.net The synthesis of the morpholinone ring can be achieved through various strategies, including the cyclization of haloacetamides of amino alcohols, intramolecular cyclization of α-hydroxy-β-amino acids, and multicomponent reactions. nih.gov These synthetic routes offer a degree of flexibility, allowing for the introduction of various substituents on the ring, which in turn modulates the physicochemical and biological properties of the resulting molecules. researchgate.net

The versatility of the morpholine (B109124) and morpholinone scaffolds is evident from their presence in a number of approved drugs and biologically active compounds. nih.gov They are often incorporated into molecules to improve properties such as solubility, metabolic stability, and target binding. researchgate.net

Significance of the 6-(Aminomethyl)-4-methyl-3-morpholinone Scaffold within Chemical Research

The specific scaffold of this compound is of particular interest due to the combination of several key structural features. The 3-morpholinone core provides a stable and synthetically accessible framework. The methyl group at the 4-position (N-methylation) can influence the compound's polarity and its interaction with biological targets. The aminomethyl group at the 6-position introduces a primary amine, a versatile functional group that can participate in a variety of chemical transformations and biological interactions.

The aminomethyl moiety is a common feature in many biologically active compounds, as it can act as a key pharmacophoric element, for instance, by forming salt bridges with acidic residues in protein binding sites. The presence of this group on the morpholinone scaffold suggests potential applications in areas where such interactions are crucial. For example, in the context of dipeptidyl peptidase-4 (DPP-4) inhibitors, the aminomethyl group is a key component for activity. nih.gov

Research Objectives and Scope Pertaining to this compound

While specific research dedicated to this compound is not extensively documented in publicly available literature, the structural features of the molecule allow for the formulation of several potential research objectives. A primary objective would be the development and optimization of a robust and stereoselective synthetic route to this compound. Given the commercial availability of its hydrochloride salt (CAS 1609407-87-5), such synthetic work is likely to have been carried out in an industrial setting. sigmaaldrich.com

Further research would logically extend to the exploration of its chemical reactivity, particularly at the primary amine of the aminomethyl group. This could involve derivatization to generate a library of related compounds for structure-activity relationship (SAR) studies. A significant research objective would be to investigate the potential of this scaffold as a building block in medicinal chemistry. Based on the known biological activities of other substituted morpholinones, this compound could be explored for its potential as an inhibitor of various enzymes or as a ligand for specific receptors.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound hydrochloride.

| Property | Value | Source |

| CAS Number | 1609407-87-5 | sigmaaldrich.com |

| Molecular Formula | C6H13ClN2O2 | sigmaaldrich.com |

| Molecular Weight | 180.63 g/mol | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

6-(aminomethyl)-4-methylmorpholin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-8-3-5(2-7)10-4-6(8)9/h5H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDRAVVFENWUHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(OCC1=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 6 Aminomethyl 4 Methyl 3 Morpholinone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the 6-(aminomethyl)-4-methyl-3-morpholinone scaffold and its derivatives can be established.

Detailed analysis of chemical shifts, coupling constants, and signal integrations provides a complete picture of the proton and carbon environments. For instance, in related morpholinone derivatives, the chemical shifts of methyl protons and methine protons (H-4 and H-5) are key indicators for structural assignment. mdpi.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to confirm connectivities between protons and carbons, solidifying the structural assignment. mdpi.com

Table 1: Representative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Morpholinone Derivatives This table presents predicted data for illustrative purposes, as specific experimental data for the parent compound was not available in the searched literature. Actual values may vary.

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~2.9 | ~42.0 |

| C2-H₂ | ~3.5 | ~68.0 |

| C5-H₂ | ~3.8 | ~50.0 |

| C6-H | ~4.0 | ~75.0 |

| CH₂-NH₂ | ~2.8 | ~45.0 |

| C=O | - | ~170.0 |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula. researchgate.net

The fragmentation patterns observed in the mass spectrum are characteristic of the molecule's structure. For morpholinone derivatives, common fragmentation pathways involve cleavages adjacent to heteroatoms (oxygen and nitrogen) and the carbonyl group. Alpha-cleavage next to the nitrogen atom is a dominant pathway for aliphatic amines. libretexts.org The loss of small, stable neutral molecules such as H₂O, CO, or parts of the substituent groups leads to the formation of diagnostic fragment ions. libretexts.orgthieme-connect.de By analyzing these fragmentation pathways, the connectivity of the molecular structure elucidated by NMR can be confirmed. researchgate.net For example, in many organic compounds, fragmentation patterns show clusters of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. libretexts.org

Table 2: Plausible Mass Spectrometry Fragmentation for this compound This table is based on general fragmentation principles for similar structures. The parent compound has a molecular weight of approximately 158.19 g/mol .

| m/z Value (Mass/Charge) | Possible Fragment Identity | Plausible Neutral Loss |

| 158 | [M]⁺ | (Molecular Ion) |

| 128 | [M - CH₂NH₂]⁺ | Aminomethyl radical |

| 114 | [M - C₂H₄O]⁺ | Ethylene (B1197577) oxide |

| 100 | [M - C₂H₄NO]⁺ | - |

| 85 | [M - C₃H₅NO]⁺ | - |

| 57 | [C₃H₅N]⁺ | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations. Each functional group has a characteristic vibrational frequency, making its identification straightforward. utdallas.edu

For this compound and its derivatives, key functional groups include the amide (lactam), amine, and alkane portions.

C=O Stretch (Amide): A strong, sharp absorption band is expected in the region of 1650-1700 cm⁻¹, characteristic of a cyclic amide (lactam). utdallas.edu

N-H Stretch (Amine): Primary amines (R-NH₂) typically show two medium-intensity bands in the 3300-3500 cm⁻¹ range. pressbooks.publibretexts.org

C-N Stretch: These absorptions appear in the fingerprint region, typically between 1000-1250 cm⁻¹.

C-O Stretch: The ether linkage in the morpholine (B109124) ring will produce a strong C-O stretching band, usually around 1100 cm⁻¹.

C-H Stretch: Absorptions due to C-H bonds in the methyl and methylene (B1212753) groups are expected in the 2850-3000 cm⁻¹ range. lumenlearning.comlibretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Amine (NH₂) | N-H Stretch | 3300 - 3500 | Medium (often two bands) |

| Alkane (CH₂, CH₃) | C-H Stretch | 2850 - 3000 | Medium to Strong |

| Amide (C=O) | C=O Stretch | 1650 - 1700 | Strong |

| Amine (NH₂) | N-H Bend | 1590 - 1650 | Medium |

| Ether (C-O-C) | C-O Stretch | 1050 - 1150 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise atomic coordinates and revealing the three-dimensional arrangement of molecules in the crystal lattice.

For chiral molecules like this compound, which has a stereocenter at the C6 position, X-ray crystallography can unambiguously determine the relative and absolute stereochemistry. usm.edu By solving the crystal structure, the three-dimensional arrangement of the substituents around the chiral center is visualized, confirming whether the compound is the (R) or (S) enantiomer. libretexts.orgwikipedia.org This technique is considered the gold standard for absolute configuration assignment, especially when anomalous dispersion methods are used. usm.eduwikipedia.org

The conformation of the morpholinone ring in the solid state is readily determined by X-ray diffraction. The six-membered ring can adopt various conformations, most commonly a chair or a twisted half-chair form. mdpi.com The precise bond angles and torsion angles obtained from the crystal structure allow for a detailed analysis of the ring's puckering. mdpi.com This solid-state conformation represents the molecule's lowest energy state within the crystal lattice, which may differ from its preferred conformation in solution. nih.gov The study of conformational polymorphism, where a single compound crystallizes in different forms with distinct molecular conformations, is crucial for understanding the stability and properties of the material. sfasu.edunih.gov

Computational and Theoretical Investigations of 6 Aminomethyl 4 Methyl 3 Morpholinone

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry used to investigate the electronic structure and energetics of molecules. parentprojectmd.orgclinicaltrials.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, providing deep insights into its stability, reactivity, and properties.

For 6-(Aminomethyl)-4-methyl-3-morpholinone, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecule's three-dimensional geometry to its lowest energy state. clinicaltrials.govambeed.com This process yields crucial energetic and electronic data.

Key outputs of DFT analysis would include:

Optimized Geometry: The precise bond lengths, bond angles, and dihedral angles of the most stable molecular structure.

Thermodynamic Properties: Calculation of standard thermodynamic quantities such as enthalpy, Gibbs free energy, and entropy. A comparative analysis with related morpholine (B109124) compounds could reveal the energetic impact of the specific substitutions on this molecule. klivon.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. bldpharm.comnih.gov A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. nih.gov It identifies regions of positive potential (electron-poor, susceptible to nucleophilic attack) and negative potential (electron-rich, susceptible to electrophilic attack), highlighting reactive sites. For this compound, negative potential would be expected around the carbonyl oxygen and the nitrogen atoms, while positive potential would be found near the aminomethyl protons.

Interactive Table 5.1.1: Hypothetical DFT-Calculated Electronic Properties

This table illustrates the type of data that would be generated from a DFT analysis of this compound. (Note: These are example values for illustrative purposes.)

| Parameter | Hypothetical Value | Unit | Significance |

| Total Energy | -589.1234 | Hartrees | Ground state energy of the optimized molecule. |

| HOMO Energy | -6.8 | eV | Indicates electron-donating capability. |

| LUMO Energy | 0.5 | eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 7.3 | eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 3.45 | Debye | Measures the overall polarity of the molecule. |

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. nih.govpharmaffiliates.com For a cyclic system like the morpholinone ring in this compound, this analysis is crucial for understanding its preferred three-dimensional shape, which dictates its biological and chemical behavior.

The six-membered morpholinone ring is not planar and can adopt several conformations, primarily "chair," "boat," and "twist-boat" forms. A computational conformational analysis would systematically explore the potential energy surface of the molecule to identify the stable conformers and the energy barriers between them. nih.gov

The investigation would focus on:

Ring Pucker Analysis: Determining the most stable conformation of the morpholinone ring. Typically, chair conformations are energetically favored over boat conformations due to reduced steric and torsional strain. pharmaffiliates.com

Substituent Orientation: Analyzing the orientation of the methyl group on the nitrogen (N4) and the aminomethyl group at the C6 position. These substituents can be in either axial or equatorial positions in a chair conformation, leading to different energy levels. The conformer with bulky substituents in the equatorial position is generally more stable.

Side-Chain Conformation: The rotation around the C6-C(aminomethyl) bond would also be explored to find the most stable orientation of the aminomethyl group relative to the ring.

The results of this analysis are typically presented as a potential energy landscape, a plot showing the relative energy of the molecule as a function of one or more dihedral angles. nih.gov This map reveals the global minimum energy conformation (the most stable and abundant conformer) and other local minima (less stable conformers) along with the transition states connecting them.

Interactive Table 5.2.1: Hypothetical Relative Energies of Morpholinone Ring Conformations

This table shows an example of results from a conformational analysis, comparing the relative stability of different ring puckering conformations. (Note: These are example values for illustrative purposes.)

| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Predicted Population (%) |

| Chair 1 | N-Me (eq), C6-CH₂NH₂ (eq) | 0.00 | 98.5 |

| Chair 2 | N-Me (ax), C6-CH₂NH₂ (eq) | 2.5 | 1.0 |

| Chair 3 | N-Me (eq), C6-CH₂NH₂ (ax) | 2.8 | 0.5 |

| Twist-Boat | - | 5.5 | <0.1 |

| Boat | - | 7.0 | <0.1 |

Reaction Mechanism Studies and Transition State Analysis

Theoretical studies can be used to model the step-by-step pathway of a chemical reaction, providing a detailed picture of the reaction mechanism. This involves identifying all intermediates and, crucially, the transition states (TS) that connect them. A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's kinetic feasibility and rate.

For this compound, mechanistic studies could explore various potential reactions, such as its synthesis, degradation, or interaction with a biological target. For instance, a study could model the cyclization step in its synthesis or the mechanism of its acylation at the aminomethyl group.

A typical computational reaction study involves:

Locating Stationary Points: Optimizing the geometries of the reactants, products, and any proposed intermediates.

Transition State Searching: Using specialized algorithms to locate the transition state structure connecting two stationary points (e.g., reactant to intermediate).

Frequency Calculations: Performing vibrational frequency calculations to confirm the nature of each structure. Reactants and products have all real (positive) frequencies, while a transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Calculating Activation Energy: The energy difference between the transition state and the reactants defines the activation barrier (Ea), a key factor controlling the reaction rate.

Such studies can distinguish between different possible mechanistic pathways (e.g., concerted vs. stepwise) by comparing their activation energies, thus identifying the most likely route for a given transformation.

Prediction of Spectroscopic Properties from First Principles

Quantum chemical calculations can predict various spectroscopic properties from first principles, meaning they are derived directly from theory without prior experimental input. This is extremely useful for confirming the identity of a synthesized compound by comparing theoretical spectra with experimental data, or for assigning specific spectral peaks to molecular motions.

For this compound, the following spectra could be computationally predicted:

Infrared (IR) and Raman Spectra: Calculations of vibrational frequencies can generate a theoretical IR and Raman spectrum. klivon.com By analyzing the atomic motions associated with each calculated frequency, specific peaks can be assigned to functional group vibrations, such as the C=O stretch of the lactam, the N-H bends of the amine, C-N stretches, and C-O-C stretches of the morpholine ring.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C atoms in the molecule. This is achieved by calculating the magnetic shielding tensor for each nucleus in the optimized molecular structure. The predicted shifts are invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules with overlapping signals.

UV-Visible Spectra: Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic excitations, which correspond to the absorption of light in the UV-Visible range. ambeed.com This allows for the prediction of the λ_max (wavelength of maximum absorption) and can provide insight into the electronic transitions occurring within the molecule.

The accuracy of these predictions allows for a powerful synergy between theoretical modeling and experimental characterization.

Utility of 6 Aminomethyl 4 Methyl 3 Morpholinone As a Versatile Chemical Scaffold and Intermediate

Building Block in Complex Organic Molecule Synthesis

The morpholinone core is a frequent constituent in a wide array of biologically active compounds and approved drugs. researchgate.net Morpholines and their derivatives are often employed as foundational structures for preparing enantiomerically pure compounds like α-amino acids and β-amino alcohols. researchgate.net The rigid, chair-like conformation of the morpholinone ring, combined with the defined stereochemistry at its substituents, provides a reliable platform for stereocontrolled synthesis.

The reactivity of the functional groups on the 6-(aminomethyl)-4-methyl-3-morpholinone scaffold allows for its elaboration into more complex structures. The primary amine at the 6-position serves as a nucleophilic handle for a variety of chemical transformations, including acylation, alkylation, and reductive amination. The lactam within the morpholinone ring can also be manipulated, for instance, through reduction or hydrolysis, to further expand its synthetic potential.

A notable example of a morpholinone derivative being used in a complex synthesis is the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. nih.gov In this process, a morpholinone derivative, formed through a Petasis reaction, serves as a key intermediate. nih.gov The inherent chirality of the morpholinone directs the stereochemical outcome of subsequent reactions, ultimately leading to the formation of the target isoquinoline (B145761) alkaloid. nih.gov This demonstrates how the defined stereochemistry of the morpholinone scaffold can be effectively transferred to a more complex molecular architecture.

Application in Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-Oriented Synthesis (DOS) is a powerful strategy that aims to efficiently generate collections of structurally diverse small molecules to explore chemical space and identify novel biological probes or drug leads. nih.govscispace.comrsc.org Unlike target-oriented synthesis, which focuses on a single product, DOS strives to create a wide range of molecular skeletons from a common starting material. scispace.com The this compound scaffold is an ideal starting point for DOS due to its polyfunctionality and inherent three-dimensionality.

The general approach in DOS involves using a complexity-generating reaction followed by cyclization and appendage diversity steps. nih.govresearchgate.net The morpholinone core, derived from amino acids, provides a high density of functional groups and stereocenters, making it a powerful building block for accessing significant chemical and geometrical diversity. nih.gov

A major focus in modern drug discovery and chemical library design is the synthesis of molecules with a high fraction of sp³-hybridized carbon atoms. cam.ac.uk Historically, many commercial screening libraries have been dominated by "flat," sp²-rich aromatic compounds, which can exhibit poor physicochemical properties for drug development. cam.ac.ukresearchgate.net Increasing the sp³ character of a molecule enhances its three-dimensional complexity, which can lead to improved solubility, metabolic stability, and binding selectivity to biological targets. cam.ac.uk

The this compound scaffold is inherently sp³-rich. It serves as an excellent starting point for synthetic strategies aimed at producing complex, three-dimensional heterocyclic frameworks. rsc.orgnih.gov Efficient synthetic strategies have been developed to transform simple building blocks into complex small molecules through complexity-generating cascade reactions. rsc.org These methods allow for the rapid expansion of a core fragment like the morpholinone into a diverse library of sp³-rich compounds with various polar exit vectors suitable for fragment-to-lead development. cam.ac.uknih.gov

| Strategy | Description | Key Features | Reference |

|---|---|---|---|

| Complexity-Generating Cascades | Tandem reactions (e.g., Petasis and Diels-Alder) are used to rapidly build molecular complexity from simple starting materials. | Increases sp³ character and creates diverse 3D skeleta from sp²-rich precursors. | rsc.org |

| Divergent Synthesis Strategy | A central intermediate is treated with different reagents to produce a variety of distinct heterocyclic frameworks. | Allows for controlled generation of diverse scaffolds with multiple polar exit vectors for fragment growth. | nih.gov |

| Scaffold Remodelling | A complex parent tricycle is modified through ring addition, cleavage, and expansion reactions to access structurally distinct scaffolds. | A 'top-down' approach that generates significant structural and functional diversity. | researchgate.net |

To quantify the diversity and novelty of a synthesized chemical library, chemoinformatic tools are employed. These methods analyze the distribution of compounds within "chemical space," a multidimensional representation of all possible molecules defined by their structural and physicochemical properties. For libraries derived from morpholinone scaffolds, this analysis is crucial to ensure that the generated molecules are exploring new areas of chemical space and possess drug-like properties. nih.gov

A key tool in this analysis is Principal Component Analysis (PCA), which can visualize the chemical space occupied by a library based on properties like molecular weight, lipophilicity (logP), and descriptors of molecular shape (e.g., Principal Moments of Inertia). Analysis of morpholine-derived peptidomimetics has shown that DOS strategies successfully produce collections of sp³-rich molecules with significant shape diversity, moving away from the rod-like shapes of typical peptides and into more spherical and disc-like territories. nih.gov

| Property | Description | Importance in Drug Discovery | Reference |

|---|---|---|---|

| Fsp³ | Fraction of sp³ hybridized carbons (Number of sp³ carbons / total carbon count). | Higher Fsp³ correlates with increased 3D complexity, improved solubility, and better clinical success rates. | cam.ac.uk |

| NP-Likeness Score | A score that quantifies how similar a molecule's structure is to known natural products. | Natural products are a rich source of bioactive compounds; high NP-likeness can indicate a higher probability of biological relevance. | cam.ac.uk |

| Molecular Shape Analysis | Analysis of a molecule's 3D shape, often described by Principal Moments of Inertia (PMI). | Exploring diverse shapes (spherical, disc-like) beyond flat structures can lead to novel interactions with biological targets. | nih.gov |

Precursor in Multistep Organic Syntheses of Non-Natural Products

Beyond its use in generating diverse libraries, the morpholinone scaffold is a valuable precursor in the targeted, multistep synthesis of complex, non-natural products, particularly pharmaceuticals. A prominent example is the use of 4-(4-aminophenyl)-3-morpholinone as a central precursor in the synthesis of Rivaroxaban, a widely used anticoagulant that acts as a direct Factor Xa inhibitor. google.comgoogleapis.com

The synthesis involves the preparation of the 4-(4-aminophenyl)-3-morpholinone intermediate, often by nitrating 4-phenyl-3-morpholinone and subsequently reducing the nitro group. google.com This key intermediate is then elaborated through several steps to construct the final, complex structure of Rivaroxaban. googleapis.com The morpholinone unit remains as a core structural element in the final drug molecule. This industrial application highlights the importance of the morpholinone scaffold as a reliable and scalable starting material for producing high-value, non-natural compounds. google.com The use of such precursors is critical for making complex drug syntheses more efficient and economically viable. mdpi.com

Future Research Directions and Perspectives for 6 Aminomethyl 4 Methyl 3 Morpholinone Research

Exploration of Novel and Efficient Synthetic Methodologies

Future research will likely focus on developing more efficient, scalable, and versatile synthetic routes to 6-(aminomethyl)-4-methyl-3-morpholinone and its analogs. Current strategies for synthesizing morpholinone cores often involve multi-step sequences. google.com A key area for improvement is the introduction of substituents at specific positions, such as the C-6 aminomethyl group and the N-4 methyl group.

Key research objectives could include:

Convergent Synthesis: Designing pathways where the substituted morpholinone ring is assembled from simpler, readily available fragments in fewer steps.

Stereoselective Synthesis: Developing methods to control the stereochemistry at the C-6 position, which is crucial for potential pharmaceutical applications, as biological activity is often stereospecific.

N-Methylation Strategies: Investigating a variety of methylating agents for the N-4 position. While traditional agents are effective, greener alternatives like dimethyl carbonate, which yield benign byproducts, represent a more sustainable approach. asianpubs.orgresearchgate.net Research into catalytic N-alkylation of the morpholinone nitrogen using alcohols, triggered by hydrogen auto-transfer reactions, could also provide a more atom-economical and environmentally friendly route. rsc.org

| Synthetic Strategy | Description | Potential Advantages |

| Ring Cyclization | Intramolecular cyclization of an appropriately substituted amino alcohol derivative. | Direct formation of the core structure. |

| Multi-component Reactions | Combining three or more starting materials in a single reaction to rapidly build molecular complexity. | High efficiency and atom economy. |

| Catalytic N-Methylation | Using catalysts to introduce the methyl group, for instance from methanol (B129727) or dimethyl carbonate. asianpubs.orgrsc.org | Avoids stoichiometric and often more hazardous traditional methylating agents. |

Advanced Functionalization and Chemical Modifications for Enhanced Utility

The primary sites for functionalization on this compound are the primary amine of the aminomethyl group and potentially the alpha-protons adjacent to the carbonyl group. Future research will be directed at exploring the chemistry of these sites to generate libraries of new compounds.

The aminomethyl group is a particularly valuable handle for modification. Drawing parallels from the synthesis of Rivaroxaban, where a related amine intermediate is acylated with 5-chlorothiophene-2-carbonyl chloride, this primary amine can be expected to undergo a wide range of reactions. blogspot.comgoogleapis.com

Future functionalization studies could include:

Acylation and Sulfonylation: Reacting the amine with various acyl chlorides, sulfonyl chlorides, and carboxylic acids to form a diverse set of amides and sulfonamides.

Reductive Amination: Using the amine to react with aldehydes and ketones to produce secondary and tertiary amine derivatives.

Alkylation: Introducing new alkyl groups onto the nitrogen to explore steric and electronic effects.

C-H Functionalization: Investigating modern synthetic methods to directly functionalize the C-H bonds of the morpholinone ring, allowing for the introduction of substituents at positions not easily accessible through classical methods.

These modifications would generate derivatives with altered physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for tuning the molecule's behavior in various applications.

Deeper Mechanistic Understanding Through Integrated Experimental and Theoretical Studies

A thorough understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is essential for process optimization and the rational design of new derivatives. Future research should integrate experimental investigations with computational (theoretical) modeling.

Areas ripe for mechanistic investigation include:

N-Methylation Mechanism: Elucidating the precise pathway of N-methylation, especially when using green reagents like dimethyl carbonate, could help maximize yield and selectivity. asianpubs.orgresearchgate.net Computational studies could model transition states and reaction intermediates to support experimental findings.

Stereocontrol in Synthesis: Understanding the factors that govern the stereochemical outcome of reactions at the C-6 position is paramount. Mechanistic studies can help in designing catalysts or chiral auxiliaries that favor the formation of a single desired enantiomer.

Reactivity of the Aminomethyl Group: Quantifying the nucleophilicity of the primary amine and understanding how the morpholinone ring influences its reactivity compared to simpler alkylamines would be valuable. This can be achieved through kinetic studies and computational analysis of the molecule's electronic structure.

| Research Approach | Objective | Methodology |

| Experimental Kinetics | Determine reaction rates, orders, and activation energies. | In-situ monitoring of reactions (e.g., via spectroscopy), concentration-time profiling. |

| Computational Chemistry | Model reaction pathways, transition states, and intermediate structures. | Density Functional Theory (DFT) calculations, molecular dynamics simulations. |

| Isotope Labeling Studies | Trace the path of atoms through a reaction mechanism. | Synthesis and analysis of isotopically labeled starting materials and products. |

Expansion of Non-Clinical Chemical Applications

While the morpholinone scaffold is prominent in medicinal chemistry, its utility is not limited to pharmaceuticals. justia.com Future research should explore the application of this compound as a versatile building block in other areas of chemistry.

Potential non-clinical applications include:

Polymer Chemistry: The primary amine provides a reactive site for incorporation into polymers, such as polyamides or polyurethanes, potentially imparting unique thermal or solubility properties.

Catalysis: The molecule contains multiple heteroatoms (N, O) that could coordinate to metal centers. Derivatives could be synthesized to act as novel ligands for homogeneous catalysis. The N-methylmorpholine substructure itself is related to N-methylmorpholine N-oxide (NMMO), a widely used co-oxidant and solvent in organic synthesis. researchgate.net

Materials Science: The aminomethyl group can be used to graft the molecule onto surfaces or solid supports, creating functionalized materials for applications in chromatography, solid-phase synthesis, or as scavengers.

Corrosion Inhibition: N-methylmorpholine is known to be used as a corrosion inhibitor, suggesting that this compound could be investigated for similar properties, with the aminomethyl group providing an additional point of interaction with metal surfaces. atamankimya.com

Continuous Integration of Sustainable Synthesis and Process Intensification Techniques

Reflecting a broader trend in the chemical industry, future research on this compound must prioritize sustainability. This involves adhering to the principles of green chemistry and employing modern process technologies.

Key areas for integration include:

Green Reagents and Solvents: As previously mentioned, the use of dimethyl carbonate for methylation is a prime example. asianpubs.org Further research should identify greener alternatives for all synthetic steps. The use of solvents like N-methylmorpholine N-oxide (NMMO), known as an environmentally friendly solvent for processes like cellulose (B213188) dissolution, could be explored in related syntheses. researchgate.net

Catalysis over Stoichiometry: Shifting from stoichiometric reagents to catalytic systems reduces waste and improves atom economy. This includes developing catalysts for N-alkylation and C-H functionalization. rsc.org

Process Intensification: Exploring continuous flow chemistry for the synthesis of this compound and its derivatives could offer significant advantages over traditional batch processing. Flow reactors can provide better control over reaction parameters (temperature, pressure), improve safety when handling hazardous intermediates, and facilitate easier scale-up, which is particularly relevant given the industrial importance of related morpholinones. google.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for introducing the aminomethyl group into 4-methyl-3-morpholinone scaffolds?

- The aminomethyl group can be introduced via nucleophilic substitution or reductive amination. For example, reacting 4-methyl-3-morpholinone with formaldehyde and ammonia under controlled pH (8–10) and temperature (50–70°C) in a polar aprotic solvent (e.g., DMF) yields the aminomethyl derivative . Optimization of reaction time and stoichiometry is critical to minimize byproducts like over-alkylated species.

Q. How can the purity and structural integrity of 6-(Aminomethyl)-4-methyl-3-morpholinone be validated?

- Use a combination of chromatographic (HPLC with UV detection at 254 nm) and spectroscopic methods:

- NMR : Look for characteristic signals (e.g., δ 3.2–3.8 ppm for morpholinone ring protons, δ 2.8–3.0 ppm for aminomethyl protons) .

- Mass spectrometry : Confirm molecular ion peaks (expected m/z ~144.2 for [M+H]⁺) and fragmentation patterns .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions if single crystals are obtainable .

Q. What thermal stability data are available for this compound?

- Differential scanning calorimetry (DSC) of the parent compound 4-methyl-3-morpholinone shows a melting point of ~120°C and decomposition above 250°C . For the aminomethyl derivative, thermal stability may vary; conduct thermogravimetric analysis (TGA) under nitrogen to assess decomposition kinetics and storage conditions .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic reactions?

- The aminomethyl group enhances nucleophilicity at the nitrogen center but may introduce steric hindrance. For example, in acylation reactions with acetyl chloride, the reaction rate decreases compared to unsubstituted morpholinones due to steric crowding. Computational modeling (DFT) can predict reactive sites and optimize conditions .

Q. What contradictions exist in reported biological activities of morpholinone derivatives, and how can they be resolved?

- Some studies report antimicrobial activity (MIC ~10 µg/mL against S. aureus), while others show no efficacy. These discrepancies may arise from differences in bacterial strains, compound purity, or assay protocols (e.g., broth microdilution vs. disk diffusion). Standardize testing using CLSI guidelines and validate purity via LC-MS .

Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?

- Salt formation (e.g., hydrochloride salt) or co-solvent systems (PEG 400/water) improve aqueous solubility. For example, solubility increases from 0.5 mg/mL (free base) to 12 mg/mL as the HCl salt. Monitor pH-dependent stability using UV-Vis spectroscopy .

Q. How can computational tools predict the compound’s interaction with biological targets (e.g., enzymes)?

- Molecular docking (AutoDock Vina) and MD simulations can model binding to targets like dihydrofolate reductase. Key interactions include hydrogen bonding between the morpholinone oxygen and Thr121, and hydrophobic contacts with the methyl group . Validate predictions with SPR or ITC binding assays.

Methodological Considerations

Q. What analytical challenges arise in quantifying trace impurities in synthesized batches?

- Impurities like unreacted 4-methyl-3-morpholinone or di-aminated byproducts require UPLC-MS/MS with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid). Limit of detection (LOD) should be ≤0.1% .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.